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An In-Depth Technical Guide to the Biocompatibility and Toxicity of 11-Aminoundecanoic Acid

Executive Summary
11-Aminoundecanoic acid (11-AUA) is an essential monomer primarily used in the production

of the high-performance bioplastic, Polyamide 11 (Nylon-11).[1][2] Derived industrially from

castor oil, its application in medical devices, food packaging, and specialized coatings

necessitates a thorough understanding of its biocompatibility and toxicological profile.[1][3] This

document provides a comprehensive technical overview of the existing data on 11-AUA,

summarizing key toxicological endpoints, detailing relevant experimental methodologies, and

outlining standard biocompatibility assessment workflows. The available evidence indicates

that 11-aminoundecanoic acid possesses a low level of toxicity.

Toxicological Profile
The toxicological profile of 11-aminoundecanoic acid suggests a low potential for acute

toxicity upon oral or dermal exposure.[4] It is not found to be a skin irritant or sensitizer, though

it may cause slight, temporary eye irritation.[2][4]

Acute and Sub-Chronic Toxicity
Studies reveal that 11-AUA has negligible acute toxicity.[4] In sub-chronic studies, high

concentrations administered over several weeks led to kidney lesions in both rats and mice.[4]
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Genotoxicity and Mutagenicity
In vitro assessments have been conducted to determine the potential for 11-aminoundecanoic
acid to cause genetic mutations. The consensus from these studies is that 11-AUA is not

mutagenic.[4] It did not induce gene mutations in bacterial assays (Ames test) or cause

chromosomal aberrations in Chinese Hamster Ovary (CHO) cells.[4] However, a slight increase

in Sister Chromatid Exchanges (SCEs) was noted in CHO cells.[4]

Carcinogenicity
Long-term carcinogenicity bioassays have been performed on rats and mice.[3] In these

studies, male rats fed high doses of 11-AUA showed an increased incidence of transitional-cell

carcinomas in the urinary bladder and neoplastic nodules in the liver.[4][5] No significant

evidence of treatment-related tumors was observed in mice.[4][5] Based on this, the

International Agency for Research on Cancer (IARC) has concluded there is "limited evidence"

for the carcinogenicity of 11-aminoundecanoic acid in experimental animals, with no data

available for humans.[5]

Developmental and Reproductive Toxicity
A developmental toxicity study, following OECD guideline 414, was conducted on pregnant

rats. The results showed that 11-aminoundecanoic acid was well tolerated at concentrations

of 2000 and 6000 ppm.[4] There is a lack of data available to fully evaluate its effects on

reproduction.[5]

Quantitative Data Summary
The following tables provide a structured summary of the key quantitative data from

toxicological assessments of 11-aminoundecanoic acid.

Table 1: Acute Toxicity Data

Species Route Endpoint Value (mg/kg) Reference

Rat Oral LD50 > 14,700 [4]

| Rat | Dermal | LD0 | > 2,000 |[4] |
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Table 2: Sub-Chronic Toxicity Data (4-Week Dietary Study)

Species Sex Endpoint Value

Equivalent
Dose
(mg/kg
bw/day)

Reference

Rat Male NOAEL 5000 ppm 472 [4]

Rat Female NOAEL 5000 ppm 507 [4]

NOAEL: No-Observed-Adverse-Effect Level

Table 3: In Vitro Genotoxicity Data

Test System Cell Type
Metabolic
Activation

Result Reference

Reverse Gene
Mutation

S.
typhimurium

+/- S9 Negative [4]

Chromosome

Aberration
CHO Cells +/- S9 Negative [4]

Gene Mutation L5178Y cells +/- S9 Negative [4]

| Sister Chromatid Exchange | CHO Cells | - S9 | Slight Increase |[4] |

Experimental Protocols
Detailed and standardized protocols are critical for the reliable assessment of biocompatibility

and toxicity. The following sections describe representative methodologies for key in vitro

assays.

Protocol: In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability. Metabolically active cells reduce the yellow MTT
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tetrazolium salt to purple formazan crystals.

Objective: To determine the concentration at which a substance exhibits cytotoxic effects on a

cell culture.

Methodology:

Cell Plating: Seed cells (e.g., L929 mouse fibroblasts) into a 96-well microtiter plate at a

predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24

hours at 37°C and 5% CO₂ to allow for cell attachment.

Preparation of Test Article Extracts: Prepare extracts of 11-aminoundecanoic acid
according to ISO 10993-12 standards. This typically involves incubating the material in

culture medium (with and without serum) at 37°C for 24-72 hours.[6] Create a serial dilution

of the extract.

Cell Treatment: After the initial 24-hour incubation, remove the culture medium from the wells

and replace it with the serially diluted test article extracts. Include untreated cells as a

negative control and a known cytotoxic substance as a positive control.

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at

37°C and 5% CO₂.[7]

Addition of MTT Reagent: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

Solubilization of Formazan: Add 100 µL of a solubilization solution (e.g., acidified isopropanol

or detergent reagent) to each well to dissolve the purple formazan crystals.[7] Gently mix on

an orbital shaker for 15 minutes to ensure complete dissolution.

Data Acquisition: Measure the absorbance of each well using a microplate

spectrophotometer at a wavelength of 570 nm.

Data Analysis: Calculate cell viability as a percentage relative to the untreated negative

control. Plot cell viability against the concentration of the test article extract to determine the

IC50 (the concentration that inhibits 50% of cell viability).
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Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical

compound by measuring its ability to induce reverse mutations in specific strains of Salmonella

typhimurium and Escherichia coli.[8][9]

Objective: To determine if 11-aminoundecanoic acid can cause gene mutations.

Methodology:

Strain Selection: Utilize several mutant bacterial strains that are auxotrophic for an amino

acid (e.g., histidine for S. typhimurium TA98, TA100, TA1535).[9] These strains cannot grow

in a histidine-deficient medium unless a reverse mutation occurs.

Metabolic Activation (S9): Conduct the test both with and without a mammalian metabolic

activation system (S9 fraction), which is typically derived from the livers of rats induced with

Aroclor 1254. This simulates metabolic processes in mammals that might convert a non-

mutagenic substance into a mutagenic one.

Test Compound Preparation: Dissolve 11-aminoundecanoic acid in a suitable solvent (e.g.,

water or DMSO) to create a range of test concentrations.

Exposure (Plate Incorporation Method):

To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution,

and 0.5 mL of the S9 mix (or buffer for tests without activation).

Incubate this mixture for 20-30 minutes at 37°C.

Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell

divisions, which is necessary for mutagenesis to occur).

Pour the entire mixture onto a minimal glucose agar plate (the bottom agar).

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

Data Acquisition: Count the number of revertant colonies (colonies that have regained the

ability to synthesize the required amino acid) on each plate. Also, observe for any signs of
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cytotoxicity (a significant reduction in the background lawn of bacterial growth).

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase

in the number of revertant colonies that is at least double the background (spontaneous

reversion) rate observed in the negative control plates.

Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex experimental and logical workflows in

biocompatibility assessment.
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Biocompatibility Assessment Workflow

1. Material & Device Characterization
(ISO 10993-1, 18)

2. In Vitro Testing
(ISO 10993-5)

Cytotoxicity
(e.g., MTT Assay)

Primary Screening

Genotoxicity
(e.g., Ames Test)

Primary Screening

3. In Vivo Testing (Animal Studies)
(As required by risk assessment)

If non-cytotoxic/
non-genotoxic

If cytotoxic,
re-evaluate

If genotoxic,
re-evaluate

Irritation & Sensitization
(ISO 10993-10, 23)

Systemic Toxicity (Acute, Sub-chronic)
(ISO 10993-11)

Implantation Effects
(ISO 10993-6)

4. Final Risk Assessment & Regulatory Submission

Click to download full resolution via product page

Caption: A tiered workflow for assessing the biocompatibility of a material.
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Experimental Workflow: In Vitro MTT Cytotoxicity Assay

1. Cell Culture Preparation
(Seed cells in 96-well plate)

2. Incubate 24h
(Allow cell adherence)

3. Cell Treatment
(Add serial dilutions of 11-AUA extract)

4. Incubate 24-72h
(Exposure period)

5. Add MTT Reagent

6. Incubate 2-4h
(Formazan crystal formation)

7. Add Solubilizing Agent

8. Read Absorbance (570nm)

9. Data Analysis
(% Viability vs. Control)

Click to download full resolution via product page

Caption: A step-by-step workflow for the MTT cytotoxicity assay.
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Conclusion
11-Aminoundecanoic acid demonstrates a favorable biocompatibility profile for many

applications, characterized by very low acute toxicity and a lack of skin irritation, sensitization,

or in vitro mutagenic activity.[2][4] The primary toxicological concerns arise from long-term,

high-dose exposure, which has been linked to kidney lesions in rodents and a potential for

urinary bladder tumors in male rats.[4][5] These findings are most relevant for occupational

health risk assessments where chronic high-level exposure might occur. For applications in

drug development or as a component in medical devices, where exposure levels are typically

much lower and controlled, 11-AUA is generally considered safe. However, as with any

biomaterial, a thorough risk assessment based on the specific end-use, contact duration, and

patient population is mandatory.[6][10]

Need Custom Synthesis?
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To cite this document: BenchChem. [Biocompatibility and toxicity of 11-aminoundecanoic
acid.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b556864#biocompatibility-and-toxicity-of-11-
aminoundecanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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